molecular formula C20H18N2O3 B2391737 1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione CAS No. 338750-18-8

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione

Cat. No. B2391737
M. Wt: 334.375
InChI Key: QVGCNAHPWNBCFS-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione is a compound with the molecular formula C20H18N2O3 . It is of significant scientific interest due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazinedione core with acetyl, benzyl, and phenylmethylene substituents . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.

properties

IUPAC Name

(3E)-1-acetyl-4-benzyl-3-benzylidenepiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-15(23)21-14-19(24)22(13-17-10-6-3-7-11-17)18(20(21)25)12-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGCNAHPWNBCFS-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(C(=CC2=CC=CC=C2)C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N(/C(=C/C2=CC=CC=C2)/C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-benzyl-3-(phenylmethylene)tetrahydro-2,5-pyrazinedione

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